molecular formula C4H11N3 B163489 1,3-Diazinan-5-amine CAS No. 136104-90-0

1,3-Diazinan-5-amine

Cat. No. B163489
CAS RN: 136104-90-0
M. Wt: 101.15 g/mol
InChI Key: BKXBSQULLDQCLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Diazinan-5-amine, also known as piperazine, is a heterocyclic organic compound that has been widely used in the field of medicinal chemistry. It has a six-membered ring containing two nitrogen atoms, which makes it a versatile molecule for various applications.

Mechanism of Action

The mechanism of action of 1,3-Diazinan-5-amine varies depending on its application. As an anthelmintic, it acts by paralyzing the worms' muscles, leading to their expulsion from the body. As an antipsychotic and anxiolytic agent, it acts by blocking the dopamine and serotonin receptors in the brain. As an anticancer agent, it induces apoptosis in cancer cells by activating the caspase pathway. As an antiviral agent, it inhibits the replication of viruses by interfering with their nucleic acid synthesis.
Biochemical and Physiological Effects:
Piperazine has been shown to have a wide range of biochemical and physiological effects. It can cause nausea, vomiting, and diarrhea when used as an anthelmintic. As an antipsychotic and anxiolytic agent, it can cause sedation, dizziness, and dry mouth. As an anticancer agent, it can induce cell death and inhibit tumor growth. As an antiviral agent, it can inhibit viral replication and reduce the viral load.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,3-Diazinan-5-amine in lab experiments is its versatility as a building block for the synthesis of various bioactive compounds. It is also readily available and relatively inexpensive. However, its use is limited by its potential toxicity and side effects, which can affect the accuracy of experimental results.

Future Directions

There are several future directions for the study of 1,3-Diazinan-5-amine. One area of research is the development of new synthetic methods for this compound derivatives. Another area is the investigation of its potential as an anticancer and antiviral agent, as well as its use in combination therapy with other drugs. Additionally, the study of its mechanism of action and its effects on different biological systems can provide insights into its potential therapeutic applications.
Conclusion:
In conclusion, this compound, or this compound, is a versatile molecule that has been widely used in medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new drugs and therapies for various diseases.

Synthesis Methods

There are several methods for synthesizing 1,3-Diazinan-5-amine, including the reaction of ethylene diamine with ammonia, the reaction of ethylene oxide with ammonia, and the reaction of 1,2-dichloroethane with ammonia. The most commonly used method is the reaction of ethylene diamine with ammonia, which yields this compound as the main product.

Scientific Research Applications

Piperazine has been extensively studied for its pharmacological properties, including its use as an anthelmintic, antipsychotic, and anxiolytic agent. It has also been investigated for its potential as an anticancer and antiviral agent. In addition, 1,3-Diazinan-5-amine has been used as a building block for the synthesis of various bioactive compounds.

properties

CAS RN

136104-90-0

Molecular Formula

C4H11N3

Molecular Weight

101.15 g/mol

IUPAC Name

1,3-diazinan-5-amine

InChI

InChI=1S/C4H11N3/c5-4-1-6-3-7-2-4/h4,6-7H,1-3,5H2

InChI Key

BKXBSQULLDQCLC-UHFFFAOYSA-N

SMILES

C1C(CNCN1)N

Canonical SMILES

C1C(CNCN1)N

synonyms

5-Pyrimidinamine,hexahydro-(9CI)

Origin of Product

United States

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